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molecular formula C12H13ClO4 B8496832 Ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate

Ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate

Cat. No. B8496832
M. Wt: 256.68 g/mol
InChI Key: AXQQGNYRFOEMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188092B2

Procedure details

Ethyl 2-chloro-2-oxoacetate (6.43 mL, 57.47 mmol) was added dropwise to a stirred suspension of aluminum trichloride (7.66 g, 57.47 mmol) in DCM (60 mL) at 0° C., over a period of 5 minutes under nitrogen. The resulting suspension was stirred at 0° C. for 15 minutes. A solution of 1-chloro-2-methoxy-4-methylbenzene (5 g, 31.93 mmol) in DCM (50 mL) was added dropwise over a period of 5 minutes and the resulting mixture was stirred at 0° C. for 90 minutes. The reaction mixture was cautiously quenched with water (300 mL) at 0° C., extracted with EtOAc (2×200 mL), the organic layers were combined, dried over MgSO4, filtered and evaporated to afford cream solid. The crude solid was triturated with DCM to give a solid which was collected by filtration and dried under vacuum to give ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (4.27 g) as a white solid. The residue was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (1.85 g,) as a white solid. Total yield of ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (6.12 g, 74.7%).
Quantity
6.43 mL
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[Cl-].[Cl-].[Al+3].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:15]=1[O:21][CH3:22]>C(Cl)Cl>[Cl:13][C:14]1[C:15]([O:21][CH3:22])=[CH:16][C:17]([CH3:20])=[C:18]([C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.43 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
7.66 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was cautiously quenched with water (300 mL) at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford cream solid
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with DCM
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C(=O)OCC)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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